molecular formula C23H45NO4 B8092988 18-(Boc-amino)-stearic acid

18-(Boc-amino)-stearic acid

Cat. No.: B8092988
M. Wt: 399.6 g/mol
InChI Key: JTJUZQBLSMYHSD-UHFFFAOYSA-N
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Description

18-(Boc-amino)-stearic acid is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(Boc-amino)-stearic acid typically involves the protection of amino groups and subsequent coupling reactions. One common method includes the use of Fmoc solid-phase synthesis, where the amino acid is protected with Fmoc (9-fluorenylmethyloxycarbonyl) and then coupled with octadecanoic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

18-(Boc-amino)-stearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

18-(Boc-amino)-stearic acid is widely used in:

Mechanism of Action

The mechanism by which 18-(Boc-amino)-stearic acid exerts its effects involves its interaction with specific molecular targets. It can form stable complexes with proteins, influencing their structure and function. The pathways involved often include the modulation of enzymatic activities and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18-(Boc-amino)-stearic acid is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

IUPAC Name

18-[(2-methylpropan-2-yl)oxycarbonylamino]octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4/c1-23(2,3)28-22(27)24-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(25)26/h4-20H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJUZQBLSMYHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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